1,6-Dimethylnaphthalene

Petroleum geochemistry Organic geochemistry Environmental forensics

1,6-Dimethylnaphthalene (CAS 575-43-9) is a C2-substituted naphthalene derivative belonging to the dimethylnaphthalene (DMN) isomer family (C₁₂H₁₂, molecular weight 156.22). At ambient temperature, it exists as a clear pale yellow liquid , in distinct contrast to several solid DMN isomers including the industrially significant 2,6-DMN.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 575-43-9
Cat. No. B047092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethylnaphthalene
CAS575-43-9
Synonyms1,6-Dimethyl-naphthalene;  NSC 52966
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC(=C2C=C1)C
InChIInChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3
InChIKeyCBMXCNPQDUJNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9 °F (NTP, 1992)
Insoluble in water;  sol in ether and benzene

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethylnaphthalene CAS 575-43-9: Chemical Properties, Procurement Specifications, and Technical Data for Analytical and Research Applications


1,6-Dimethylnaphthalene (CAS 575-43-9) is a C2-substituted naphthalene derivative belonging to the dimethylnaphthalene (DMN) isomer family (C₁₂H₁₂, molecular weight 156.22). At ambient temperature, it exists as a clear pale yellow liquid [1], in distinct contrast to several solid DMN isomers including the industrially significant 2,6-DMN. Key physical properties include a melting point of −17 to −16 °C, boiling point of 265–266 °C, density of 1.002 g/mL at 25 °C, and flash point of 112 °C (closed cup) . The compound is insoluble in water and can react with strong oxidizing agents [1].

Why 1,6-Dimethylnaphthalene Cannot Be Substituted by Other DMN Isomers in Analytical and Research Workflows


The dimethylnaphthalene family comprises ten positional isomers (1,2-; 1,3-; 1,4-; 1,5-; 1,6-; 1,7-; 1,8-; 2,3-; 2,6-; 2,7-DMN), each exhibiting distinct physicochemical and spectral behavior that precludes generic substitution. Differences in methyl group positioning directly affect electronic polarizability [1], fluorescence characteristics [2], gas chromatographic retention behavior [3], and even geological source specificity [4]. Procurement of the incorrect isomer—particularly the commercially ubiquitous 2,6-DMN—will compromise analytical accuracy in environmental monitoring and geochemical biomarker studies, invalidate quantitative calibration in certified reference material workflows, and produce erroneous spectral matches in photophysical research. The following evidence quantifies these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 1,6-Dimethylnaphthalene: Head-to-Head Comparator Data and Performance Metrics


Geochemical Source Discrimination: 1,6-DMN Concentration as a Definitive Terrestrial vs. Marine Oil Biomarker

In crude oil geochemistry, 1,6-DMN serves as a definitive molecular marker discriminating terrestrial-sourced oils from marine-sourced oils. Direct quantitative analysis of sixty crude oil samples from the Java Sea region demonstrated that terrestrial oils (Ardjuna and Jatibarang basins) contain 1,6-DMN at concentrations of 2–15 mg/g oil, whereas marine oils (Sunda basin) contain only 0.2–2 mg/g oil [1]. The total dimethylnaphthalene concentration in terrestrial oils reaches approximately 20 mg/g oil, decreasing to less than 3 mg/g oil in marine depositional environments, with 1,6-DMN identified as the dominant DMN isomer driving this concentration differential [1]. This concentration disparity of up to 75-fold between source types provides a quantitative, isomer-specific discrimination threshold.

Petroleum geochemistry Organic geochemistry Environmental forensics Source rock characterization

Electronic Polarizability of 1,6-DMN: DFT-Calculated Static and Dynamic Values Relative to All DMN Isomers

Density functional theory (DFT) calculations at the CAM-B3LYP/6-31+G* level provide a complete comparative dataset of static and dynamic electronic polarizabilities (α) and first hyperpolarizabilities (β) for all ten DMN isomers [1]. For static polarizability (α₀), 1,6-DMN exhibits a value of 28.76 a.u., which is 7.4% lower than the highest-value isomer 2,6-DMN (31.06 a.u.) and 8.3% higher than the lowest-value 1,4-DMN (26.55 a.u.) [1]. For static first hyperpolarizability (β₀), 1,6-DMN measures 15.19 a.u., representing an 11.3% reduction compared to 2,6-DMN (17.12 a.u.) and a 10.1% increase over 1,4-DMN (13.80 a.u.) [1]. The dynamic frequency-dependent values (λ = 1907 nm) follow the same relative ordering across isomers.

Computational chemistry Nonlinear optics Materials science Molecular electronics

Fluorescence Lifetime Kinetics of 1,6-DMN: Quantitative Rate Parameters and Excimer Binding Energy

Pulsed light source fluorescence lifetime measurements of 1,6-DMN in dilute n-heptane solution (≤ 1 M) establish isomer-specific rate parameters for the monomer/excimer reaction scheme [1]. The monomer fluorescence rate constant kfM is 5 × 10⁶ s⁻¹, while the excimer fluorescence rate constant kfD is 1.4 × 10⁶ s⁻¹ [1]. Temperature-independent intersystem crossing rate parameters are k⁰iM = 11.6 × 10⁶ s⁻¹ (monomer) and k⁰iD = 5.1 × 10⁶ s⁻¹ (excimer) [1]. The excimer binding energy for 1,6-DMN was determined as B = 0.26 ± 0.05 eV, consistent with earlier spectral determinations [2]. Critically, 1,8-DMN deviates substantially from this family behavior with B = 0.14 eV due to steric hindrance [2], demonstrating that methyl group positioning directly alters fundamental photophysical parameters.

Photophysics Fluorescence spectroscopy Excimer chemistry Time-resolved spectroscopy

Certified Reference Material Specifications: ISO/IEC 17025 and ISO Guide 34 Accreditation for 1,6-DMN

Commercially available 1,6-DMN certified reference material (CRM) is supplied as a 1000 μg/mL solution in methanol-P&T matrix, manufactured under ISO/IEC 17025 and ISO Guide 34 accreditation with NIST-traceable certification . The certificate of analysis reports target analyte concentration to ±2% accuracy, with correction for raw material purity . This CRM is specifically manufactured for GC, GC/MS, HPLC, and LC/MS instrumentation . While many DMN isomers are available as analytical standards, the availability of ISO-accredited, NIST-traceable certification for 1,6-DMN provides quantitative confidence in method validation and regulatory compliance workflows that require demonstrable measurement traceability.

Analytical chemistry Environmental analysis Quality control Method validation

Gas Chromatographic Retention Index of 1,6-DMN on Non-Polar Column (OV-1) at 150 °C

The Kovats retention index (RI) for 1,6-DMN on an OV-1 non-polar capillary column at 150 °C is 1431 [1]. This value provides a reference point for the identification and separation of 1,6-DMN from the other nine DMN isomers in complex environmental or petroleum-derived mixtures. The retention behavior of isomeric dimethylnaphthalenes under both gas-liquid chromatography (GLC) and gas-solid chromatography (GSC) conditions differs systematically and can be described by an incremental approach based on molecular structure [2]. For analytical method development and validation, this specific RI value enables unambiguous peak assignment when authentic 1,6-DMN standard is used for calibration.

Analytical chemistry Environmental monitoring GC-MS analysis Complex mixture characterization

Validated Research and Industrial Application Scenarios for 1,6-Dimethylnaphthalene Based on Quantitative Evidence


Petroleum Geochemistry: Terrestrial vs. Marine Oil Source Discrimination Using 1,6-DMN Concentration

Geochemistry laboratories analyzing crude oil provenance can use 1,6-DMN as a quantitative source biomarker. Terrestrial-sourced oils contain 1,6-DMN at 2–15 mg/g, whereas marine-sourced oils contain only 0.2–2 mg/g, providing up to 75-fold discrimination [1]. This application requires authentic 1,6-DMN analytical standard for calibration curve generation and method validation. The specificity of this biomarker is isomer-dependent; substitution with 2,6-DMN or other isomers will not reproduce the documented terrestrial-marine concentration differential.

Analytical Method Development and Regulatory Compliance Testing Using ISO-Accredited 1,6-DMN Certified Reference Material

Environmental testing laboratories performing EPA methods or ISO-compliant analyses of polycyclic aromatic hydrocarbons (PAHs) require NIST-traceable certified reference materials. 1,6-DMN CRM at 1000 μg/mL is available with ISO/IEC 17025 and ISO Guide 34 accreditation, featuring ±2% certified concentration accuracy . This CRM supports GC, GC/MS, HPLC, and LC/MS instrumentation calibration . The documented Kovats retention index of 1431 on OV-1 at 150 °C [2] enables method-specific retention time verification.

Photophysical Research: Excimer Formation Dynamics and Fluorescence Lifetime Studies

Researchers investigating excimer formation kinetics and time-resolved fluorescence require 1,6-DMN with precisely characterized photophysical parameters. The compound exhibits excimer binding energy B = 0.26 ± 0.05 eV [3], monomer fluorescence rate constant kfM = 5 × 10⁶ s⁻¹, and excimer fluorescence rate constant kfD = 1.4 × 10⁶ s⁻¹ [4]. These parameters are isomer-specific; 1,8-DMN shows substantially different behavior (B = 0.14 eV) due to steric hindrance [3]. High-purity 1,6-DMN (99%) is essential for reproducible photophysical measurements.

Computational Materials Science: Nonlinear Optical Property Modeling and Validation

Computational chemists and materials scientists modeling nonlinear optical properties of polycyclic aromatic systems can use 1,6-DMN as a validation standard. DFT calculations provide benchmark static polarizability (α₀ = 28.76 a.u.) and first hyperpolarizability (β₀ = 15.19 a.u.) values [5]. These differ measurably from other DMN isomers (e.g., 2,6-DMN: α₀ = 31.06 a.u., β₀ = 17.12 a.u.) [5]. Procurement of the specific isomer matching computational predictions is required for experimental validation of theoretical models.

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